1-butyl-5-oxo-N-phenylpyrrolidine-3-carboxamide
Overview
Description
1-butyl-5-oxo-N-phenylpyrrolidine-3-carboxamide is an organic compound belonging to the class of anilides. These compounds are characterized by the replacement of an OH group by the NHPh group or its derivative formed by ring substitution. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 1-butyl-5-oxo-N-phenylpyrrolidine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of succinic anhydride with imines, followed by the Castagnoli–Cushman reaction. This method utilizes directed Pd-catalyzed C(sp3)–H functionalization, taking advantage of the developing carboxylic group properly derivatized with 8-aminoquinoline as a directing group . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-butyl-5-oxo-N-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-butyl-5-oxo-N-phenylpyrrolidine-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an inhibitor of enzymes such as BACE-1, which is involved in the pathogenesis of Alzheimer’s disease . Additionally, this compound is used in industrial processes for the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 1-butyl-5-oxo-N-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, as a BACE-1 inhibitor, it binds to the active site of the enzyme, preventing the cleavage of amyloid precursor protein and thereby reducing the formation of amyloid-beta peptides, which are implicated in Alzheimer’s disease . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
1-butyl-5-oxo-N-phenylpyrrolidine-3-carboxamide can be compared with other similar compounds, such as 1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide. While both compounds belong to the same class of anilides, they differ in their substituents, which can affect their chemical properties and biological activities . Other similar compounds include various pyrrolidinecarboxamides and N-arylamides, each with unique structural features and applications .
Properties
IUPAC Name |
1-butyl-5-oxo-N-phenylpyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-3-9-17-11-12(10-14(17)18)15(19)16-13-7-5-4-6-8-13/h4-8,12H,2-3,9-11H2,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELCXWZTDKVLBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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